molecular formula C15H15ClN2O2 B5376197 N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B5376197
M. Wt: 290.74 g/mol
InChI Key: FMKOBDHTAKNBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as CMU, is a chemical compound that belongs to the class of ureas. CMU has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed that N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. For example, in cancer cells, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to be involved in the formation of plaques and tangles in the brain.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurological disorders, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to be involved in the pathogenesis of these diseases. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it suitable for in vitro and in vivo studies. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is also relatively easy to synthesize, which makes it a cost-effective compound for large-scale production. However, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea also has low selectivity for its target enzymes and proteins, which may lead to off-target effects.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea. One direction is to investigate the potential use of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the use of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea and to develop more selective analogs of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea with improved bioavailability and target specificity.
Conclusion
In conclusion, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is a promising compound with potential therapeutic applications in various diseases, including cancer and neurological disorders. The synthesis method of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is a straightforward and efficient process, which makes it suitable for large-scale production. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Although N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has some limitations for lab experiments, there are several future directions for the research on N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, which may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 2-chloroaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain the pure N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea compound. The synthesis method of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is a straightforward and efficient process, which makes it a suitable candidate for large-scale production.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In these studies, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are known to be involved in the pathogenesis of these diseases.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-8-14(20-2)13(9-10)18-15(19)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOBDHTAKNBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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